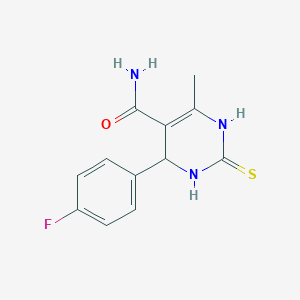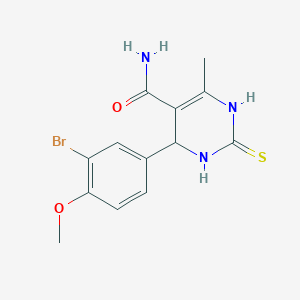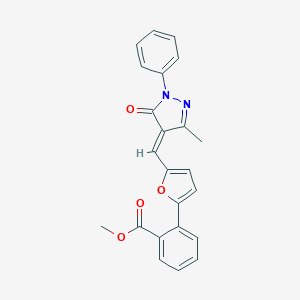![molecular formula C17H20N2O2 B462796 2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 347324-32-7](/img/structure/B462796.png)
2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde” is a complex organic molecule that contains several functional groups. It has a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with two methyl groups at the 2 and 5 positions. At the 1 position, it is substituted with a phenyl ring that is further substituted with a morpholine ring at the 4 position. The compound also contains an aldehyde group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of the aromatic pyrrole and phenyl rings would contribute to the compound’s stability. The morpholine ring, which contains a nitrogen and an oxygen atom, could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The aldehyde group is typically quite reactive and could undergo a variety of reactions, including nucleophilic addition. The pyrrole ring, being aromatic, is relatively stable but can undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar morpholine ring and the aldehyde group could increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research indicates the utility of 2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde in the synthesis of novel heterocyclic compounds. For instance, Fritz and Schenk (1975) demonstrated the synthesis of 2H-Pyrrolo[3,4-c]quinolines from phenylhydrazones of pyrrole-3-carbaldehydes, showcasing the potential of such compounds in creating new heterocyclic ring systems [Fritz & Schenk, 1975].
Catalytic Reactions
This compound has also been involved in catalytic reactions. Betancort and Barbas (2001) reported on the use of morpholinomethylpyrrolidine as a catalyst in Michael addition reactions, demonstrating the compound's utility in catalytic processes to produce chiral, nonracemic pyrrolidines [Betancort & Barbas, 2001].
Synthesis of Mannich Bases
In the realm of antimicrobial research, Kocabalkanlı, Ateş, and Ötük (2001) explored the synthesis of Mannich bases from 4-thiazolidinones, indicating the potential of compounds like 2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde in creating substances with significant antimicrobial activities [Kocabalkanlı et al., 2001].
Synthesis of Chiral Compounds
The compound's application extends to the synthesis of chiral compounds. Singh, Rawat, and Sahu (2014) conducted studies on a pyrrole-containing chalcone, suggesting its use in the formation of new heterocyclic compounds and as a non-linear optical material, demonstrating the broad applicability of related pyrrole derivatives in various synthesis processes [Singh et al., 2014].
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that similar compounds have been found to interact with multiple receptors , which suggests that this compound might also have multiple targets.
Mode of Action
It’s known that similar compounds bind with high affinity to their targets , which could suggest a similar mode of action for this compound.
Biochemical Pathways
It’s known that similar compounds can affect various biological activities , suggesting that this compound might also influence multiple biochemical pathways.
Result of Action
It’s known that similar compounds have diverse biological activities , suggesting that this compound might also have various molecular and cellular effects.
Propriétés
IUPAC Name |
2,5-dimethyl-1-(4-morpholin-4-ylphenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-11-15(12-20)14(2)19(13)17-5-3-16(4-6-17)18-7-9-21-10-8-18/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOXQLZTWLCEMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)N3CCOCC3)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(5-Chloro-benzooxazol-2-yl)-3-hydroxy-phenyl]-3,4-dimethoxy-benzamide](/img/structure/B462755.png)
![5-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methoxybenzamide](/img/structure/B462756.png)

![3-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B462816.png)
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B462819.png)
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B462820.png)
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B462828.png)
![1-(2-methylpiperidin-1-yl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B462916.png)
![3-[2-(4-Chlorophenoxy)ethylsulfanyl]-5-(furan-2-yl)-4-methyl-1,2,4-triazole](/img/structure/B462934.png)
![N-(2-furylmethyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B462939.png)
![6,6-dimethyl-3-phenyl-2-(propylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B462964.png)